6-Bromo-1H-benzo[d]imidazole-5-carbonitrile molecular weight
6-Bromo-1H-benzo[d]imidazole-5-carbonitrile molecular weight
An In-Depth Technical Guide to 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1][2] This guide details the physicochemical properties of the title compound, including its molecular weight of 222.04 g/mol , and outlines a robust, representative synthetic protocol.[3] Furthermore, it explores the mechanistic rationale behind its synthesis and discusses its potential applications as a key building block in the development of novel therapeutics, particularly in oncology and virology. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction
The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, an aromatic heterocyclic compound, is a cornerstone of modern medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and nucleic acids.[2] This has led to the development of a wide array of FDA-approved drugs for various therapeutic areas. The versatility of the benzimidazole ring system allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.[1] Consequently, derivatives of this scaffold are continuously explored for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5]
Profile of 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile
6-Bromo-1H-benzo[d]imidazole-5-carbonitrile is a specifically functionalized derivative that offers unique advantages for drug discovery. The molecule's structure is characterized by two key substituents on the benzene ring:
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A Bromo Group (Br) at position 6: This halogen atom serves as a critical synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to explore the structure-activity relationship (SAR).
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A Nitrile Group (C≡N) at position 5: The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and can participate in various chemical transformations. In a biological context, it can act as a bioisostere for other functional groups and contribute to the molecule's binding affinity and metabolic stability.
This unique combination of functional groups makes 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile a highly valuable and strategic building block for constructing complex molecular architectures aimed at novel therapeutic targets.
Physicochemical Properties
A summary of the key chemical and physical properties of 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile and a closely related analogue are presented below for comparative analysis.
| Property | Value | Reference |
| IUPAC Name | 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile | N/A |
| CAS Number | 294192-25-9 | [3] |
| Molecular Formula | C₈H₄BrN₃ | [3] |
| Molecular Weight | 222.04 g/mol | [3] |
| Typical Purity | ≥98% | [3] |
| Physical Form | Powder/Solid | |
| Melting Point | Data not available. For comparison, the melting point of the related 6-Bromo-1H-benzimidazole (lacking the nitrile group) is 130-134 °C. | |
| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF. | N/A |
Synthesis and Mechanistic Rationale
Overview of Benzimidazole Synthesis
The synthesis of the benzimidazole core is a well-established area of organic chemistry. The most common and direct method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde) under dehydrating conditions.[1][6] Modern variations often employ catalysts or oxidizing agents to improve yields and reaction conditions, allowing for the synthesis of diverse analogues.[6][7][8]
Proposed Synthetic Pathway for 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile
A logical and efficient synthesis of the title compound involves the cyclocondensation of a suitably substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or an orthoformate ester.
Causality of Experimental Choices:
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Starting Material: The key precursor is 3-amino-4-aminobenzonitrile, which is then brominated, or more strategically, 4-bromo-5-cyano-1,2-phenylenediamine. The choice of this diamine is critical as it already contains the required bromo and cyano substituents in the correct positions.
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C1 Synthon: Formic acid is a simple, inexpensive, and effective source for the C2 carbon of the imidazole ring. The reaction proceeds via initial formylation of one amino group, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.
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Reaction Conditions: Heating the reaction, often in the presence of an acid catalyst or in a high-boiling solvent, is necessary to drive the dehydration and cyclization steps to completion.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This representative protocol is based on established methodologies for benzimidazole synthesis.
Materials:
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4-Bromo-5-cyano-1,2-phenylenediamine (1 equivalent)
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Formic acid (≥95%, 5-10 equivalents)
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Hydrochloric acid (4M, as solvent/catalyst)
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate or magnesium sulfate
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Deionized water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-5-cyano-1,2-phenylenediamine (1.0 eq).
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Reagent Addition: Add formic acid (5.0 eq) and 4M hydrochloric acid. The acid serves both as a catalyst and a solvent to facilitate the reaction.
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Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting diamine is fully consumed (typically 2-6 hours).
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Work-up and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing crushed ice. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8. The crude product should precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Bromo-1H-benzo[d]imidazole-5-carbonitrile.
Characterization Techniques
The identity and purity of the synthesized compound must be confirmed using standard analytical methods. Commercial suppliers typically provide documentation including NMR, HPLC, and LC-MS data to validate the structure and purity of their products.[3]
Applications in Drug Discovery and Chemical Biology
The strategic placement of the bromo and nitrile groups makes this compound a powerful intermediate for creating libraries of novel molecules for high-throughput screening.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The benzimidazole scaffold is a proven core for this purpose.[4] The bromo substituent can be used in cross-coupling reactions to append fragments that target the solvent-exposed region, a common strategy for enhancing selectivity and potency.
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Anticancer Agents: Benzimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the inhibition of topoisomerase, a key enzyme in DNA replication.[7][8] The planar benzimidazole ring can intercalate with DNA, while substituents can interact with the minor groove.
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Antiviral Therapeutics: The benzimidazole core is present in several antiviral drugs.[5] This scaffold can be modified to inhibit viral enzymes like polymerases or proteases, making it a valuable starting point for the development of new treatments for viral infections.
Caption: Relationship between the core molecule and its applications.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, handling should be guided by the data for structurally similar chemicals.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, to prevent skin and eye contact.[9]
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Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid dust formation during transfer.[10] Use antistatic tools and ensure proper grounding to prevent electrostatic discharge.[10]
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First Aid:
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.
Conclusion
6-Bromo-1H-benzo[d]imidazole-5-carbonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its defined molecular weight and structure, combined with its synthetically versatile functional groups, provide a reliable and promising platform for medicinal chemists. The insights provided in this guide on its properties, synthesis, and potential applications are intended to empower researchers to unlock the full potential of this valuable molecular scaffold in the quest for next-generation therapeutics.
References
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6-Bromo-1H-benzimidazole. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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6-Bromo-1H-benzo[d]imidazole hydrochloride. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved February 24, 2026, from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved February 24, 2026, from [Link]
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Al-wsabie, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved February 24, 2026, from [Link]
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Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Semantic Scholar. Retrieved February 24, 2026, from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC - NIH. Retrieved February 24, 2026, from [Link]
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Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). Bentham Science. Retrieved February 24, 2026, from [Link]
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